Product packaging for 1h-[1,4]Diazepino[1,2-a]benzimidazole(Cat. No.:CAS No. 246-19-5)

1h-[1,4]Diazepino[1,2-a]benzimidazole

Cat. No.: B14744077
CAS No.: 246-19-5
M. Wt: 183.21 g/mol
InChI Key: GQFIVFYRWLJHQB-UHFFFAOYSA-N
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Description

1H-[1,4]Diazepino[1,2-a]benzimidazole (CAS 7156-62-9) is a tricyclic organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol. It serves as a key privileged scaffold in medicinal chemistry, combining benzimidazole and diazepine structures to create novel compounds with significant neuropsychotropic potential . Recent pharmacological evaluations of its derivatives have identified promising anxiolytic and analgesic activities . In preclinical studies, specific derivatives such as compound 3b demonstrated pronounced anxiolytic effects in the elevated plus maze test, potentially superior to diazepam at equimolar doses, while showing fewer side effects like muscle relaxation and sedation . The high anxiolytic activity is attributed to a dual mechanism of action, involving a pronounced interaction with the benzodiazepine site of the GABAA receptor combined with significant activity at the specific and allosteric sites of the 5-HT2A receptor . Other derivatives, such as compound 2d, have shown prominent analgesic potential in models like the tail flick and hot plate tests . This makes the this compound core an invaluable chemical reagent for researchers developing next-generation psychotherapeutic agents with improved efficacy and safety profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246-19-5

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1H-[1,4]diazepino[1,2-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2

InChI Key

GQFIVFYRWLJHQB-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C=CC=N1

Origin of Product

United States

The Significance of Fused Nitrogen Containing Heterocyclic Systems in Advanced Organic Chemistry

Fused nitrogen-containing heterocyclic systems are a cornerstone of modern organic and medicinal chemistry. nih.gov These molecular architectures, which consist of two or more rings sharing at least one common bond and containing at least one nitrogen atom, are prevalent in a vast array of biologically active molecules, including many natural products and synthetic drugs. nih.gov The fusion of multiple rings imparts a rigid, three-dimensional structure to the molecule, which can be crucial for selective binding to biological targets such as enzymes and receptors.

An Overview of Benzimidazole and Diazepine Scaffolds in Medicinal Chemistry and Chemical Synthesis

The 1H- mdpi.comresearchgate.netDiazepino[1,2-a]benzimidazole framework is a composite of two well-established and medicinally significant heterocyclic scaffolds: benzimidazole (B57391) and diazepine (B8756704).

Benzimidazole: The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its presence in a multitude of FDA-approved drugs with a wide spectrum of biological activities. nih.gov Benzimidazole derivatives have demonstrated efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govnih.gov The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the modulation of its biological activity. The synthesis of benzimidazole derivatives is well-established, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov

Diazepine: The diazepine ring is a seven-membered heterocycle containing two nitrogen atoms. The mdpi.comresearchgate.net-diazepine isomer is particularly notable as the core structure of the benzodiazepine (B76468) class of drugs, which are widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. semanticscholar.org These compounds primarily exert their effects by modulating the function of the GABA-A receptor in the central nervous system. The conformational flexibility of the seven-membered diazepine ring is a key feature that influences its binding to biological targets. mdpi.com The synthesis of diazepine-containing compounds is an active area of research, with various methods developed to construct this seven-membered ring system. nih.gov

The fusion of these two pharmacologically important scaffolds into the 1H- mdpi.comresearchgate.netDiazepino[1,2-a]benzimidazole system creates a novel molecular architecture with the potential for unique biological activities, combining the therapeutic attributes of both parent heterocycles.

Structural Characteristics and Nomenclature of the 1h Mdpi.comresearchgate.netdiazepino 1,2 a Benzimidazole Framework

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, including the chemical environment of each nucleus, connectivity, and stereochemistry. researchgate.net

In ¹H NMR spectra of benzimidazole-fused systems, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dictated by the substitution pattern on the benzene (B151609) ring. orientjchem.org Protons on the diazepine ring exhibit signals in the aliphatic region, with their multiplicity and chemical shifts providing insight into the ring's conformation and the nature of its substituents. For instance, methylene (B1212753) protons adjacent to nitrogen atoms are deshielded and typically resonate at higher chemical shifts compared to other aliphatic protons. nih.gov

Studies on related substituted benzimidazoles have established reference chemical shift values. For example, in 1-methyl-1H-benzimidazole, which serves as a model compound without tautomerism, the C4 and C7 carbons show distinct chemical shifts (e.g., ~120 ppm and ~110 ppm, respectively), reflecting the different electronic effects of the adjacent pyridine-like and pyrrole-like nitrogen atoms. nih.govencyclopedia.pub This distinction is vital for analyzing tautomeric equilibria in N-unsubstituted analogues.

Table 1: Representative ¹H NMR Chemical Shifts for Benzimidazole-Fused Heterocycles This table is interactive and can be sorted by clicking on the headers.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Benzene Ring Protons 7.0 - 8.5 m Dependent on substitution pattern
Imidazole (B134444) N-H 12.0 - 14.0 br s Often broad, exchangeable with D₂O
Diazepine CH₂ (adjacent to N) 3.0 - 5.0 m Deshielded by nitrogen

Table 2: Representative ¹³C NMR Chemical Shifts for Benzimidazole-Fused Heterocycles This table is interactive and can be sorted by clicking on the headers.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Imidazole C2 140 - 155 Sensitive to substitution and tautomerism
Benzene Ring C (unsubstituted) 110 - 130 Specific shifts depend on position
Benzene Ring C (fused) 130 - 145 Quaternary carbons at ring junction

Mass Spectrometry and Infrared (IR) Spectroscopy in Compound Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that can be used for structural confirmation. The fragmentation of benzimidazole derivatives often involves cleavage of the imidazole ring or loss of substituents. researchgate.net The molecular ion peak [M]⁺ is typically observed, and its fragmentation can proceed through pathways like the elimination of HCN from the imidazole moiety, providing structural clues. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole analogue would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the N-H stretching vibration of the benzimidazole moiety. rsc.orgnih.gov The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the diazepine ring are observed just below 3000 cm⁻¹. orientjchem.org The C=N stretching vibration of the imidazole ring gives rise to a characteristic absorption in the 1630-1610 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. These characteristic bands provide rapid and valuable confirmation of the compound's core structure. nist.gov

Table 3: Key IR Absorption Bands for the 1H- beilstein-journals.orgresearchgate.netDiazepino[1,2-a]benzimidazole Scaffold This table is interactive and can be sorted by clicking on the headers.

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Imidazole) 3200 - 3500 Medium-Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=N Stretch (Imidazole) 1610 - 1630 Medium

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide strong evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the molecule's absolute configuration and conformation. researchgate.net

X-ray structural analyses of related benzimidazole-fused heterocyclic systems, such as benzo researchgate.netnih.govimidazo[2,1-c] beilstein-journals.orgresearchgate.netoxazepines, have confirmed the fusion of the five-membered imidazole ring with the seven-membered ring and the benzene ring. mdpi.comresearchgate.net Such studies reveal that the benzimidazole core is typically planar or nearly planar. researchgate.net The data obtained from crystallography, including bond lengths and angles, serve as a benchmark for validating the results from theoretical calculations and spectroscopic analyses. For the 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole system, X-ray analysis would definitively establish the geometry of the fused diazepine ring, which can adopt various conformations.

Table 4: Typical Bond Lengths and Angles from X-ray Crystallography of Benzimidazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Bond/Angle Typical Value Notes
C-N (Imidazole) 1.32 - 1.39 Å Double and single bond character
C=N (Imidazole) ~1.30 Å Shorter than C-N single bond
C-C (Aromatic) 1.36 - 1.41 Å Typical for benzene ring
N-C-N (Angle) ~110° Within the imidazole ring

Conformational Analysis of the Fused Diazepine Ring in 1H-beilstein-journals.orgresearchgate.netDiazepino[1,2-a]benzimidazole Systems

The seven-membered diazepine ring is conformationally flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. The fusion to the rigid benzimidazole scaffold restricts this flexibility, but multiple conformations may still be accessible. Conformational analysis of related 1,4-diazepane systems has shown that they can adopt an unexpected low-energy twist-boat conformation, often stabilized by intramolecular interactions. nih.gov

Studies on Tautomeric Forms within the 1H-beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole Scaffold

Prototropic tautomerism is a well-established characteristic of the N-unsubstituted benzimidazole ring system. beilstein-journals.org The proton on the imidazole nitrogen can migrate between the two nitrogen atoms (N1 and N3), leading to two degenerate tautomeric forms in the parent benzimidazole. In asymmetrically substituted benzimidazoles, this equilibrium involves two distinct chemical species. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents. researchgate.net

In the 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole scaffold, the fusion of the diazepine ring makes the benzimidazole moiety inherently asymmetric. This leads to the possibility of distinct tautomers. Analogous fused 1,4-diazepine systems have been shown to exist in different tautomeric forms, such as the 1H and 3H tautomers in 1,5-benzodiazepines, which can interconvert via an imine-enamine tautomerism. acs.org Similarly, 6H and 1H tautomers have been observed in other 1,4-diazepine rings. researchgate.net

The study of these tautomeric forms in the 1H- beilstein-journals.orgresearchgate.netdiazepino[1,2-a]benzimidazole system can be investigated using NMR spectroscopy. In some solvents or at low temperatures, the rate of tautomeric exchange can be slowed, allowing for the observation of distinct signals for each tautomer in the NMR spectrum. beilstein-journals.org The chemical shifts of the carbons in the benzene ring, particularly C4/C7 and C3a/C7a, are sensitive probes of the tautomeric state. nih.gov By comparing the observed chemical shifts with those of N-methylated model compounds (which "lock" the tautomeric form), the position of the tautomeric equilibrium can be estimated. encyclopedia.pub

Structure Activity Relationship Sar Investigations of 1h 1 2 Diazepino 1,2 a Benzimidazole and Its Derivatives

General Principles of SAR in Fused Benzimidazole-Diazepine Heterocycles

Key structural features that are generally important for the activity of fused benzimidazole-diazepine heterocycles include the nature and position of substituents on the aromatic benzimidazole (B57391) ring, the size and substitution pattern of the diazepine (B8756704) ring, and the presence of hydrogen bond donors and acceptors. These elements collectively influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

Influence of Substituent Variation on the Benzimidazole Moiety on Molecular Activity

Substitutions on the benzimidazole portion of the 1H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole scaffold have a profound impact on the molecule's biological activity. nih.gov The positions available for substitution on the benzene (B151609) ring of the benzimidazole moiety allow for the fine-tuning of the compound's properties.

Studies on various benzimidazole derivatives have shown that the introduction of different functional groups can significantly alter their therapeutic effects. For instance, in a series of 2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazole derivatives, the presence of methyl groups at positions 8 and 9 of the benzimidazole ring was found to modulate the analgesic activity of the compounds. nih.gov Specifically, an amide derivative with methyl groups at these positions did not exhibit a pronounced analgesic effect compared to its unsubstituted counterpart. nih.gov

The electronic nature of the substituents on the benzimidazole ring is also a critical factor. Electron-donating or electron-withdrawing groups can influence the pKa of the benzimidazole nitrogen atoms, which can in turn affect the molecule's ability to interact with its biological target. nih.gov A summary of the influence of various substituents on the benzimidazole moiety is presented in the table below.

Position of SubstitutionSubstituentObserved Effect on ActivityReference Compound Class
8 and 9Methyl groupsDecreased analgesic effect in an amide derivative2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazoles
GeneralElectron-donating groupsCan modulate pKa and receptor interactionGeneral Benzimidazoles
GeneralElectron-withdrawing groupsCan modulate pKa and receptor interactionGeneral Benzimidazoles

Impact of Structural Modifications on the Diazepine Ring on Compound Activity

The seven-membered diazepine ring is a key structural feature of 1H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole that significantly influences its biological activity. The conformation and substitution of this ring are critical for proper orientation within the binding site of a biological target. nih.gov

Modifications to the diazepine ring, such as the introduction of substituents or alterations in the ring's saturation, can lead to substantial changes in pharmacological properties. For example, the presence of a closed 7-membered diazepine ring is often essential for central nervous system activity in related benzodiazepine (B76468) compounds. nih.gov Ring-opened analogs frequently show a loss of activity, highlighting the importance of the constrained conformation provided by the cyclic structure. nih.gov

In the context of 1H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole derivatives, substitutions at the 11-position of the diazepine ring have been shown to be a key determinant of their anxiolytic and analgesic properties. nih.gov For instance, an 11-p-fluorophenacyl derivative and an 11-pyrrolidinoethyl derivative have demonstrated anti-anxiety activity. nih.gov The nature of the substituent at this position can influence the compound's interaction with specific receptors, such as the GABA-A receptor. nih.gov

Position of ModificationModificationObserved Effect on ActivityReference Compound Class
11p-FluorophenacylAnxiolytic activityDiazepino[1,2-a]benzimidazoles
11PyrrolidinoethylAnxiolytic activityDiazepino[1,2-a]benzimidazoles
11Ketone (2d)High analgesic activity2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazoles
11Amide (2b)High analgesic activity2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazoles

Comparative SAR Studies within the 1H-nih.govresearchgate.netDiazepino[1,2-a]benzimidazole Class and Related Analogs

Comparative analysis of SAR within the 1H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole class and with structurally related analogs provides valuable insights into the key determinants of activity. By comparing compounds with minor structural variations, researchers can identify the specific molecular features that are crucial for a desired biological effect.

For instance, within a series of 11-substituted 2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazoles, a ketone derivative (2d) and an amide derivative (2b) exhibited the highest analgesic activity. nih.gov In contrast, a closely related amide analog with methyl groups on the benzimidazole ring (2c) and a chlorobenzyl derivative (2a) did not show a significant analgesic effect. nih.gov This comparison highlights the critical role of the substituent at the 11-position and the substitution pattern on the benzimidazole ring.

Computational Approaches to SAR: Molecular Docking and Ligand-Receptor Interaction Prediction

Computational methods, particularly molecular docking, play a crucial role in elucidating the SAR of 1H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole derivatives. dovepress.com These techniques allow for the prediction of the binding modes and affinities of ligands with their target receptors at a molecular level, providing a rationale for their observed biological activities. researchgate.net

Molecular docking studies have been employed to understand the anxiolytic activity of diazepino[1,2-a]benzimidazole derivatives. For example, the high anxiolytic activity of compound 3b, a triazabenzo[a]cyclopenta[cd]azulenium derivative formed from a diazepino[1,2-a]benzimidazole precursor, was explained by its strong interaction with the benzodiazepine site of the GABA-A receptor and with the 5-HT2A receptor. nih.govmdpi.com

These computational models can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. This information is invaluable for the rational design of new derivatives with improved potency and selectivity. The predictive power of these models can guide synthetic efforts, saving time and resources in the drug discovery process. nih.gov

Theoretical and Computational Chemistry Studies on 1h 1 2 Diazepino 1,2 a Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard and cost-effective method for studying the electronic structure of molecular systems, including benzimidazole (B57391) derivatives. dergipark.org.tr DFT calculations, often using the B3LYP hybrid functional, are employed to determine the optimized ground-state geometries, vibrational frequencies, and various electronic properties. dergipark.org.trnih.govresearchgate.net For the 1H- researchgate.netnih.govDiazepino[1,2-a]benzimidazole scaffold, DFT can precisely predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical calculations on related benzimidazole structures show excellent agreement with experimental data, such as those obtained from X-ray crystallography. nih.govresearchgate.net By mapping the molecular electrostatic potential (MEP), DFT can also identify the regions of a molecule that are rich or poor in electrons, highlighting the most probable sites for electrophilic and nucleophilic attacks. nih.govmdpi.com For instance, in related benzimidazole-fused oxazepines, negative potential is often localized over nitrogen atoms, indicating them as reactive sites for electrophilic attack. mdpi.com

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Representative Benzimidazole Derivative

Parameter Bond/Angle Theoretical Value (DFT/B3LYP) Experimental Value (X-ray)
Bond Length C1-N26 1.386 Å 1.391 Å
C2-N27 1.387 Å 1.367 Å
Bond Angle N26-C7-N27 113.4° -
C2-N27-C7 104.9° -
C1-N26-C7 106.8° -

Data derived from studies on N-Butyl-1H-benzimidazole, a related scaffold, demonstrating the accuracy of DFT methods. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. irjweb.comresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. irjweb.comresearchgate.net This energy gap is also crucial for understanding intramolecular charge transfer (ICT) and can be used to help prove a molecule's bioactivity. nih.govirjweb.com DFT calculations are routinely used to determine the energies of the HOMO and LUMO, thereby providing quantitative measures of these properties for compounds like 1H- researchgate.netnih.govDiazepino[1,2-a]benzimidazole and its derivatives. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Energies and Related Reactivity Descriptors for a Benzimidazole Derivative

Parameter Value (eV) Implication
EHOMO -6.394 Energy of the highest occupied molecular orbital
ELUMO -2.083 Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.311 Indicates high molecular stability

Data from a quantum chemical study on a benzimidazole derivative, calculated using the DFT/B3LYP method. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For systems involving 1H- researchgate.netnih.govDiazepino[1,2-a]benzimidazole, MD simulations are invaluable for exploring the conformational flexibility of the molecule and understanding its dynamic interactions when bound to a biological target, such as a protein receptor. nih.govresearchgate.net

In a typical MD simulation, the stability of the protein-ligand complex is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the simulation period, often tens or hundreds of nanoseconds. semanticscholar.orgmdpi.com A stable RMSD value indicates that the complex has reached equilibrium and the ligand is securely bound. semanticscholar.org These simulations confirm binding modes predicted by docking and provide insights into how the ligand affects the protein's structure and flexibility. nih.govsemanticscholar.org For example, studies on benzimidazole derivatives have shown that the protein backbone can be more stable and fluctuate less when the ligand is present in the binding site. semanticscholar.org

Table 3: Results from MD Simulation of a Benzimidazole Derivative with a Protein Target

Simulation System Average RMSD (Å) Observation
Apo Protein (unbound) ~2.5 Å Higher fluctuation, indicating greater flexibility
Protein-Ligand Complex ~1.7 Å Lower fluctuation, indicating stabilization upon binding

Data adapted from a 50ns MD simulation study on a benzimidazole derivative (BI-02) complexed with beta-tubulin. semanticscholar.org

In Silico Prediction of Molecular Interactions for Fused Diazepino-Benzimidazole Scaffolds

In silico techniques, particularly molecular docking, are essential for predicting how fused diazepino-benzimidazole scaffolds might interact with protein targets at an atomic level. nih.gov Molecular docking algorithms place a ligand into the active site of a receptor and score the different binding poses based on factors like binding energy. researchgate.net This allows for the rapid screening of virtual libraries of compounds and prioritization of candidates for synthesis and experimental testing.

Docking studies can reveal the specific types of interactions that stabilize the ligand-receptor complex. nih.gov These interactions often include:

Hydrogen bonds: Crucial for anchoring the ligand in the correct orientation.

Hydrophobic interactions: Often involving aromatic rings and nonpolar amino acid residues.

π-π stacking: Interactions between the aromatic rings of the ligand and residues like Phenylalanine (Phe) or Tryptophan (Trp). nih.gov

For benzimidazole-based compounds, studies have identified key amino acid residues within various protein targets that are critical for binding. nih.govnih.gov

Table 4: Predicted Molecular Interactions for a Benzimidazole Derivative in a Protein Active Site

Interacting Residue Interaction Type Role in Binding
F140, F488 Hydrophobic, π-π stacking Key for anchoring the aromatic scaffold
D486 Hydrogen bonding Orients the ligand within the binding pocket
E487 Salt bridge, Hydrogen bonding Stabilizes charged or polar moieties

Interactions identified from docking studies of benzimidazole derivatives with the RSV fusion F protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1H-researchgate.netnih.govDiazepino[1,2-a]benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com For derivatives of 1H- researchgate.netnih.govDiazepino[1,2-a]benzimidazole, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods analyze the steric and electrostatic fields around a set of aligned molecules to determine which spatial properties are associated with higher or lower biological activity. The predictive power of a QSAR model is evaluated using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). mdpi.comresearchgate.net A high q² value (typically > 0.5) indicates a model with good predictive ability. mdpi.com These models can generate contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) would enhance or diminish activity, providing a clear roadmap for structural modification. nih.gov

Table 5: Statistical Results of a 3D-QSAR Study on Benzimidazole Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² (r²_pred)
CoMFA 0.664 0.960 0.872
CoMSIA 0.706 0.969 0.866

Statistical validation parameters for CoMFA and CoMSIA models developed for a series of isoxazole derivatives, demonstrating the robustness of such models. mdpi.com

Chemical Transformations and Advanced Derivatization of 1h 1 2 Diazepino 1,2 a Benzimidazole

Functionalization Reactions at the Diazepine (B8756704) Ring

The diazepine ring of the 1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole system is amenable to various functionalization reactions, particularly at the nitrogen atoms. Alkylation is a common strategy to introduce diverse substituents. For instance, the 1H-tautomeric form of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole and its 8,9-dimethyl-substituted analog can be alkylated using various electrophiles in a neutral medium. mdpi.com This allows for the introduction of functionalities such as benzyl (B1604629), fluoroanilidoacetic acid, and phenacyl groups. mdpi.com

These reactions are typically carried out by treating the parent diazepino[1,2-a]benzimidazole with an appropriate alkylating agent, such as a substituted benzyl bromide or phenacyl bromide. mdpi.com The nucleophilic character of the nitrogen atom in the diazepine ring facilitates these transformations.

Table 1: Examples of Functionalization Reactions at the Diazepine Ring

Starting MaterialReagentProductReference
2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole4-chlorobenzyl bromide11-(4-chlorobenzyl)-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole mdpi.com
2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole4-chloroacetic acid fluoroanilide2-(4-(2,3,4,5-tetrahydro- researchgate.netnih.govdiazepino[1,2-a]benzimidazol-11-yl)phenyl)acetamido)-4-fluorobenzoic acid mdpi.com
8,9-dimethyl-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole4-tert-butylphenacyl bromide11-(4-tert-butylphenacyl)-8,9-dimethyl-2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole mdpi.com

Reactions at the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus offers additional sites for functionalization, primarily through electrophilic substitution on the benzene (B151609) ring. The positions on the benzene ring (C-7, C-8, C-9, C-10) are susceptible to attack by electrophiles. Based on studies of related benzimidazole systems, nitration and halogenation are feasible transformations.

Nitration of benzimidazoles typically occurs at the 5- or 6-position (corresponding to the C-8 or C-9 positions in the fused system) when treated with a mixture of nitric acid and sulfuric acid. researchgate.net The exact position of substitution can be influenced by the reaction conditions and the presence of existing substituents on the benzimidazole ring. researchgate.net

Halogenation, such as bromination or iodination, can also be achieved on the aromatic ring of benzimidazole-containing compounds. For the related 1,4-benzodiazepinone skeleton, direct halogenation using N-halosuccinimides (NXS) has been shown to occur on the central aromatic ring. nih.gov Specifically, regioselective bromination at the 7-position (analogous to the C-9 position in the target scaffold) has been achieved. nih.gov Palladium-catalyzed C-H activation can also be employed for regioselective halogenation. researchgate.netnih.gov

Table 2: Potential Electrophilic Substitution Reactions at the Benzimidazole Nucleus

Reaction TypeReagentsPotential Product(s)Reference
NitrationHNO₃, H₂SO₄8-nitro-1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole and/or 9-nitro-1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole researchgate.net
BrominationN-Bromosuccinimide (NBS)9-bromo-1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole nih.gov
IodinationN-Iodosuccinimide (NIS)9-iodo-1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole nih.gov

Cycloaddition and Other Complex Reactions Involving the Fused Ring System

The diazepine portion of the 1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole scaffold, particularly in its partially saturated forms like 2,3-dihydro-1H-1,4-diazepines, contains imine functionality that can participate in cycloaddition reactions. researchgate.net These reactions provide a powerful tool for constructing more complex, polycyclic systems.

Specifically, 1,3-dipolar cycloaddition reactions with nitrile oxides can occur across the imine bond of the diazepine ring. researchgate.net This leads to the formation of novel heterotricyclic systems containing a researchgate.netresearchgate.netnih.govoxadiazolo moiety fused to the diazepine ring. researchgate.net Theoretical calculations have indicated that the 1,3-dipole preferentially adds to the imine functionality over any potential olefinic double bonds within the diazepine ring. researchgate.net

Similarly, reactions with nitrile imines can lead to the formation of researchgate.netresearchgate.netnih.govtriazolo researchgate.netresearchgate.netdiazepine derivatives. researchgate.net These cycloaddition reactions are often highly regioselective. researchgate.net

Strategies for Synthesizing Analogs with Modified Peripheries

The synthesis of analogs of 1H- researchgate.netresearchgate.netdiazepino[1,2-a]benzimidazole with modified peripheries can be achieved through various synthetic strategies, including multicomponent reactions and the use of diverse building blocks.

One notable approach is the Ugi four-component reaction, which can be employed for the synthesis of benzimidazole-fused 1,4-diazepin-5-ones. researchgate.net This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials, introducing diversity at multiple positions.

Furthermore, the synthesis of substituted 1,4-diazepine and 1,5-benzodiazepine derivatives can be accomplished through the condensation of ketimine intermediates with aldehydes in the presence of catalysts like Keggin-type heteropolyacids. nih.gov This method is efficient for creating derivatives with both electron-releasing and electron-withdrawing substituents. nih.gov

Modification of the benzimidazole portion can be achieved by starting with substituted o-phenylenediamines. For example, using 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine in the initial steps of the synthesis will result in analogs with nitro or chloro substituents on the benzimidazole ring. nih.gov Subsequent N-alkylation of the benzimidazole nitrogen before the diazepine ring formation can introduce further diversity. nih.gov

Future Research Perspectives for 1h 1 2 Diazepino 1,2 a Benzimidazole

1H-researchgate.netacs.orgDiazepino[1,2-a]benzimidazole as a Versatile Chemical Building Block

The 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole core is a prime example of a "privileged structure" in medicinal chemistry, serving as a foundational template for the synthesis of a wide array of derivatives. rsc.org Its versatility stems from the multiple reactive sites on both the benzimidazole (B57391) and diazepine (B8756704) rings, which allow for systematic structural modifications. Researchers can functionalize the aromatic benzene (B151609) ring, the nitrogen atoms of the diazepine ring, and the methylene (B1212753) groups to fine-tune the molecule's steric, electronic, and physicochemical properties.

The synthesis of hybrid molecules based on this scaffold has been a fruitful area of research. For instance, new hybrids incorporating benzimidazole and diazepine moieties have been designed and synthesized, demonstrating the scaffold's utility in creating compounds with specific biological targets. nih.gov The development of efficient synthetic protocols, including one-pot multicomponent reactions and microwave-assisted synthesis, has further expanded the accessibility and diversity of derivatives that can be generated from this core structure. oakland.eduresearchgate.net This adaptability allows for the creation of extensive chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds for various therapeutic areas.

Applications in Ligand Design and Coordination Chemistry

The nitrogen atoms within the 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole structure act as excellent coordination sites, making the molecule a promising candidate for ligand design in coordination chemistry. oakland.edu The lone pair electrons on the imidazole (B134444) and diazepine nitrogens can form stable coordinate bonds with a variety of transition metal ions. This chelation potential is crucial for the development of novel metal-based drugs and catalysts.

Research has demonstrated that benzimidazole derivatives can form stable complexes with metal ions like zinc and cadmium. nih.govmdpi.com These coordination compounds often exhibit enhanced biological activities compared to the free ligands. nih.govresearchgate.net For the 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole scaffold, the specific geometry and electronic environment of the metal center can be modulated by introducing different substituents on the ligand framework. This allows for the rational design of complexes with tailored properties, such as improved anticancer or antimicrobial efficacy. mdpi.com The resulting metal complexes have potential applications in catalysis, bio-imaging, and as therapeutic agents.

Table 1: Potential Metal Coordination Sites in 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole

Atom PositionType of NitrogenPotential Role in Coordination
N1 (imidazole)Imine-likePrimary coordination site, forms stable bonds with metal ions.
N4 (diazepine)AmineSecondary coordination site, contributes to chelate ring formation.
N7 (diazepine)AmineCan participate in chelation, depending on ring conformation.

Exploration in the Development of Advanced Materials

The unique photophysical and electronic properties of fused heterocyclic systems are increasingly being harnessed for the development of advanced materials. The extended π-conjugated system of the 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole scaffold suggests its potential for applications in organic electronics. Fused polycyclic benzimidazole derivatives have been studied for their fluorescence properties, indicating they could be used as components in organic light-emitting diodes (OLEDs), sensors, or molecular probes. nih.gov

By modifying the substituents on the benzimidazole-diazepine core, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific optical and electronic characteristics. For example, computational studies on related benzimidazole-fused oxazepines have been used to investigate their nonlinear optical (NLO) properties, identifying promising candidates for NLO applications. researchgate.net Similar explorations with 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole could lead to the discovery of novel materials for optoelectronics, photovoltaics, and other high-technology fields.

Computational Design and Virtual Screening of Novel 1H-researchgate.netacs.orgDiazepino[1,2-a]benzimidazole Analogues

Computational chemistry and in silico methods are powerful tools for accelerating the design and discovery of novel therapeutic agents. qeios.com For the 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole scaffold, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are invaluable for predicting the biological activity of new analogues.

Molecular docking studies can elucidate the binding interactions between potential derivatives and their biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of compounds with improved affinity and selectivity. For example, molecular dynamics simulations have been employed to understand the interactions of benzimidazole-diazepine hybrids with benzodiazepine (B76468) receptors. nih.gov Furthermore, Density Functional Theory (DFT) computations can be used to understand the structural, electronic, and photophysical properties of newly designed molecules, guiding the synthesis of the most promising candidates. nih.govmdpi.com These computational approaches reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Table 2: Key Computational Methods in the Study of 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole Analogues

Computational MethodApplicationResearch Goal
Molecular DockingPredicts binding mode and affinity of a ligand to a biological target.Identify potential therapeutic targets and optimize ligand structure for better binding.
QSARRelates chemical structure to biological activity.Predict the activity of unsynthesized compounds and guide lead optimization.
Virtual ScreeningScreens large libraries of virtual compounds against a target.Identify novel hit compounds from in silico libraries.
DFT CalculationsComputes electronic structure and molecular properties.Understand stability, reactivity, and photophysical properties. nih.govmdpi.com
Molecular DynamicsSimulates the movement of atoms and molecules over time.Analyze conformational changes and ligand-receptor interactions. nih.gov

Emerging Trends in Research on Fused Benzimidazole-Diazepine Heterocycles

Research into fused polycyclic nitrogen heterocycles is a dynamic and rapidly evolving field. researchgate.netacs.org A key trend is the development of more efficient and sustainable synthetic methodologies. nih.gov This includes the use of novel catalysts, flow chemistry, and green chemistry principles to construct complex molecular architectures like 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole. nih.gov Strategies such as Ugi/de-protection/cyclization (UDC) are enabling the facile, one-pot synthesis of fused benzimidazole-diazepinones. researchgate.net

Another significant trend is the focus on creating multifunctional molecules by combining the benzimidazole-diazepine scaffold with other pharmacophores. nih.gov This approach aims to develop single chemical entities that can modulate multiple biological targets, potentially leading to more effective treatments for complex diseases like cancer or neurodegenerative disorders. The integration of experimental synthesis with computational studies is also becoming standard practice, allowing for a more synergistic and rational approach to drug design and materials science. nih.gov As our understanding of the structure-property relationships of these fused systems deepens, we can expect the emergence of even more sophisticated and targeted applications for 1H- researchgate.netacs.orgDiazepino[1,2-a]benzimidazole and its derivatives.

Q & A

Basic Synthesis: What are the standard synthetic routes for 1H-[1,4]Diazepino[1,2-a]benzimidazole?

Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves alkylation of benzimidazole precursors followed by ring closure. For example, treatment of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole with alkylating agents like 4-chlorobenzyl bromide in nitromethane yields derivatives under reflux conditions (90% yield) . Alternative routes use 2-aminobenzimidazole and tetraethoxypropane, achieving ~57% yield via acid-catalyzed condensation .

Advanced Synthesis: How can reaction efficiency be improved for complex derivatives?

Methodological Answer:
Microwave-mediated synthesis under solvent- and metal-free conditions significantly enhances efficiency. For example, GuHCl-catalyzed reactions with aryl aldehydes/ketones reduce reaction time from hours to minutes while maintaining high yields (>80%) . Optimizing oxidants (e.g., molecular oxygen in dehydrogenative aromatization) also minimizes byproducts and improves atom economy .

Basic Pharmacological Activity: What biological activities are associated with this scaffold?

Methodological Answer:
The core structure exhibits CNS depressant, anxiolytic, and analgesic properties. Derivatives act as 5-HT antagonists and arginine vasopressin inhibitors, with demonstrated efficacy in rodent models for anxiety and pain . Structural modifications (e.g., phenacyl substitutions) enhance binding affinity to benzodiazepine receptors .

Advanced Pharmacological Analysis: How do structural modifications influence receptor selectivity?

Methodological Answer:
Substituents at the 11-position (e.g., 4-chlorobenzyl or phenacyl groups) modulate selectivity for GABAA vs. 5-HT receptors. NMR and docking studies reveal that bulky substituents restrict conformational flexibility, favoring interactions with hydrophobic pockets in CNS targets . Comparative assays using radiolabeled ligands (e.g., [<sup>3</sup>H]flumazenil) quantify binding affinities .

Basic Characterization: What spectroscopic techniques validate the structure?

Methodological Answer:
<sup>1</sup>H NMR is critical for confirming tautomeric forms. Key signals include δ 2.89 (CH2 in diazepine rings) and δ 8.12 (NH protons). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 281.31 for C16H15N3O2) . IR spectroscopy identifies lactam carbonyl stretches (~1680 cm<sup>-1</sup>) .

Advanced Analytical Challenges: How to resolve tautomerism in NMR spectra?

Methodological Answer:
Variable-temperature NMR (VT-NMR) and 2D NOESY experiments distinguish tautomers. For example, enaminone tautomers show dynamic exchange broadening at δ 3.78 (CH2) and δ 2.6 (CH2), resolvable at low temperatures (−40°C) . DFT calculations predict dominant tautomers, corroborated by X-ray crystallography .

Basic Mechanistic Insight: What drives the cyclization step in synthesis?

Methodological Answer:
Acid or base catalysis facilitates intramolecular nucleophilic attack. In metal-free conditions, cyclohexanone derivatives undergo dehydrogenative aromatization via a six-membered transition state, with molecular oxygen as the terminal oxidant .

Advanced Mechanistic Study: How to probe reaction intermediates?

Methodological Answer:
Trapping experiments with TEMPO (radical scavenger) and in situ FT-IR monitor intermediates. For microwave-assisted reactions, time-resolved MS identifies transient species like iminium ions . Kinetic isotope effects (KIEs) using deuterated substrates reveal rate-limiting steps (e.g., C–H activation) .

Data Contradictions: How to reconcile conflicting spectral data in literature?

Methodological Answer:
Discrepancies often arise from solvent polarity or tautomerism. Cross-validate using multiple techniques: compare <sup>13</sup>C NMR chemical shifts with computed values (e.g., δ 136.0 for aromatic carbons ) and confirm purity via HPLC (≥95% by area normalization) .

Biological Evaluation: What in vivo models assess therapeutic potential?

Methodological Answer:
Rodent models of dexamethasone-induced ocular hypertension or metrazol-induced convulsions evaluate efficacy. Dose-response curves (e.g., ED50 for anxiolytic activity) and histopathology assess safety . Pharmacokinetic studies (plasma half-life, BBB penetration) use LC-MS/MS quantification .

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